3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea
Description
3-[3-(Benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea is a urea-based compound characterized by a pyridine ring substituted with a benzyloxy group at position 3 and a 4-methoxyphenylmethyl moiety attached to the urea backbone. Urea derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors and modulators of amyloid fibrillization .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(3-phenylmethoxypyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-11-9-16(10-12-18)14-23-21(25)24-20-19(8-5-13-22-20)27-15-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDWBPTCGMHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxy-pyridine intermediate: This step involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate, resulting in the formation of 3-(benzyloxy)pyridine.
Synthesis of the urea derivative: The intermediate is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to yield the final product, 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Nitro group reduction results in the formation of corresponding amines.
Substitution: Substitution reactions on the pyridine ring can produce various substituted pyridine derivatives.
Scientific Research Applications
3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and methoxyphenyl groups can facilitate binding to active sites, while the urea moiety may form hydrogen bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound has a simpler structure compared to analogs, lacking thiazole or piperazine moieties.
Urea Derivatives with Aromatic Substitutions ( and )
and highlight compounds with naphthyl, fluorenyl, and biphenyl groups:
Key Observations :
Pharmacologically Active Urea Derivatives ()
Comparison with Target Compound :
- The target compound lacks the piperazine-ethyl chain found in the amyloid beta modulator, suggesting differences in target engagement.
- Its 4-methoxyphenyl group may confer antioxidant properties, akin to methoxy-substituted neuroprotective agents .
Notes
- The target compound’s structural simplicity positions it as a candidate for further pharmacological optimization, particularly in neurodegenerative disease research .
Biological Activity
3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and modulation of mitochondrial dysfunction. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea can be represented as follows:
This structure features a pyridine ring substituted with a benzyloxy group and a urea moiety linked to a methoxyphenyl group, which may contribute to its biological properties.
Mitochondrial Protection
Research indicates that compounds similar to 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea can modulate mitochondrial functions. A related study demonstrated that certain pyridyl-urea derivatives effectively inhibit amyloid beta-induced mitochondrial permeability transition pore (mPTP) opening. This inhibition is crucial as mPTP opening is associated with cell death in neurodegenerative diseases .
Neuroprotective Effects
The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro assays have indicated that it can maintain mitochondrial function and cell viability under conditions that induce oxidative stress, such as exposure to reactive oxygen species (ROS) .
In Vitro Assays
The biological activity of 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea has been evaluated using various in vitro assays:
- JC-1 Assay : This assay measures mitochondrial membrane potential (ΔΨm). The compound demonstrated significant inhibitory activity against Aβ-induced mPTP opening, comparable to the standard Cyclosporin A .
- MTT Assay : Used to assess cell viability, results indicated that the compound effectively protects cells from death induced by oxidative stress .
- ATP Assay : Measurement of ATP levels confirmed that the compound preserves mitochondrial function, further supporting its neuroprotective role .
Study on Amyloid Beta-Induced Mitochondrial Dysfunction
A notable study focused on the synthesis and evaluation of a series of pyridyl-urea compounds for their ability to modulate amyloid beta-induced mitochondrial dysfunction. Among these, 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea showed promising results in maintaining mitochondrial integrity and preventing cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can also be understood through SAR studies. Modifications in the chemical structure, such as variations in substituents on the pyridine ring or the urea moiety, can significantly affect its potency and selectivity for target receptors involved in neuroprotection .
Summary Table of Biological Activities
| Activity | Assay Type | Results |
|---|---|---|
| Mitochondrial Protection | JC-1 Assay | Inhibits mPTP opening |
| Cell Viability | MTT Assay | Maintains viability under stress |
| ATP Preservation | ATP Assay | Preserves mitochondrial function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
